molecular formula C27H38O12 B189702 Ssioriside CAS No. 126882-53-9

Ssioriside

Cat. No. B189702
CAS RN: 126882-53-9
M. Wt: 554.6 g/mol
InChI Key: UTPBCUCEDIRSFI-KHLXKNNCSA-N
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Description

Ssioriside is a lignan and a glycoside . It is a natural product found in Cinnamomum osmophloeum . The molecular formula of this compound is C27H38O12 .


Synthesis Analysis

This compound can be isolated from the barks of Prunus ssiori and Prunus padus .


Molecular Structure Analysis

The molecular weight of this compound is 554.6 g/mol . The molecule contains a total of 79 bond(s) including 41 non-H bond(s), 12 multiple bond(s), 13 rotatable bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), 2 ether(s) (aliphatic) and 4 ether(s) (aromatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 554.6 g/mol . It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 . The Rotatable Bond Count is 13 . The Exact Mass is 554.23632664 g/mol . The Topological Polar Surface Area is 177 Ų .

Scientific Research Applications

  • Single-Subject Experimental Research Methods : Rakap (2015) discusses single-subject experimental research (SSER) methods, commonly used in special education and applied behavior analysis. SSER is noted for evaluating the effectiveness of various treatments and interventions. This could be indirectly relevant for research on Ssioriside if such methods are applicable (Rakap, 2015).

  • Systems Science in Obesity and Noncommunicable Chronic Disease Research : Wang et al. (2014) describe the growing use of systems science (SS) in public health research, particularly concerning obesity and noncommunicable chronic diseases (NCDs). SS provides a conceptual framework for interdisciplinary approaches, which could be relevant for this compound research in a broader context (Wang et al., 2014).

  • Socio-scientific Issues in Educational Research : Ekborg et al. (2013) investigate teachers' experiences with socio-scientific issues (SSI) in educational settings. They focus on how SSI can be integrated into education and its impact on student learning, which could offer insights into the educational aspects of this compound research (Ekborg et al., 2013).

  • Sociology of Scientific Knowledge in Teacher Practice : Meyer and Avery (2010) explore the use of sociology of scientific knowledge (SSK) in understanding teacher knowledge and practice. This approach may offer a unique perspective on the scientific research community's engagement with this compound (Meyer & Avery, 2010).

  • Scientific Research Management Systems : Bao Li (2012) analyzes the characteristics and functions of scientific research management systems, focusing on the SSH integrated framework. This could be indirectly relevant to managing and organizing research on this compound (Bao Li, 2012).

Safety and Hazards

The safety data sheet for Ssioriside suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If it comes in contact with skin, flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . In case of ingestion, do NOT induce vomiting . If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately .

Mechanism of Action

Target of Action

Ssioriside is a lignan xyloside that can be isolated from the barks of Prunus ssiori and Prunus padus . It shows moderate antioxidant activity against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical . .

Mode of Action

Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) in the body, neutralizing them and thereby reducing oxidative stress . This interaction could lead to changes in cellular processes that are affected by ROS, such as inflammation and cell damage.

Result of Action

Its antioxidant activity suggests that it may have protective effects at the cellular level by reducing oxidative stress . This could potentially lead to a decrease in inflammation and cell damage, and an increase in cell survival. More research is needed to fully understand the molecular and cellular effects of this compound’s action.

Biochemical Analysis

Cellular Effects

Ssioriside has been found to have inhibitory effects on adriamycin-induced cellular senescence in human fibroblasts (HDFs) . This suggests that this compound may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. More detailed studies are needed to fully understand the cellular effects of this compound.

Molecular Mechanism

It is known that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ssioriside involves the condensation of two molecules of glucose with a molecule of ferulic acid.", "Starting Materials": ["Glucose", "Ferulic acid"], "Reaction": ["Step 1: Protect the hydroxyl groups of glucose with acetyl groups using acetic anhydride and pyridine as a catalyst.", "Step 2: React the protected glucose with ferulic acid in the presence of hydrochloric acid to form the intermediate compound.", "Step 3: Deprotect the acetyl groups of the intermediate compound using sodium hydroxide.", "Step 4: Purify the resulting compound to obtain Ssioriside."] }

CAS RN

126882-53-9

Molecular Formula

C27H38O12

Molecular Weight

554.6 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[(2S,3S)-4-hydroxy-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butoxy]oxane-3,4,5-triol

InChI

InChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18-,23+,26-,27-/m1/s1

InChI Key

UTPBCUCEDIRSFI-KHLXKNNCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H](CO)[C@H](CC2=CC(=C(C(=C2)OC)O)OC)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O

SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of Ssioriside?

A: this compound, also known as (8S,8'S)-4,4'-dihydroxy-3,3',5,5'-tetramethoxylignan 9-O-β-D-xylopyranoside, possesses the molecular formula C26H34O12 and a molecular weight of 538.55 g/mol [].

Q2: Where has this compound been found in nature?

A2: this compound has been isolated from various plant sources, including:

  • The roots of the Northern highbush blueberry (Vaccinium corymbosum L.) []
  • The bark of Prunus ssiori and Prunus padus []
  • The stem of Rhododendron mucronulatum []
  • The inner bark of Betula schmidtii []

Q3: Has this compound exhibited any notable biological activity?

A: Research suggests that this compound demonstrates moderate inhibitory activity against α-glucosidase with an IC50 value of 650 μM []. This finding suggests potential applications for managing blood sugar levels, although further research is needed.

Q4: Are there other lignans found alongside this compound in these plants?

A4: Yes, several other lignans have been identified alongside this compound in various plant species, including:

  • Nudiposide and Lyoniside in the roots of the Northern highbush blueberry []
  • Lyoniside and Nudiposide in the bark of Afzelia africana []
  • Eighteen lignans, including Lyoniresinol and Pinoresinol, in Machilus robusta []

Q5: What analytical methods are commonly employed to identify and characterize this compound?

A5: Researchers utilize various chromatographic and spectroscopic techniques for this compound identification and characterization. These methods include:

  • Chromatography: Column chromatography using silica gel and Sephadex LH-20, as well as reversed-phase HPLC, are employed for isolation and purification [, ].
  • Spectroscopy: Structural elucidation relies on spectroscopic data analysis, including 1H and 13C NMR, and mass spectrometry [, ].

Q6: What is the current understanding of the Structure-Activity Relationship (SAR) of this compound?

A: While specific SAR studies focusing solely on this compound are limited, research on related lignans suggests that structural modifications can significantly impact their biological activity []. Factors like the degree of hydroxylation, methylation, and glycosylation patterns may influence their binding affinities and overall potency.

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